7-((2-methoxyphenyl)amino)-3-phenyl-4H-chromen-4-one
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Overview
Description
7-((2-methoxyphenyl)amino)-3-phenyl-4H-chromen-4-one is a synthetic organic compound belonging to the class of flavonoids. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound, in particular, has garnered interest due to its potential therapeutic applications and unique chemical structure.
Mechanism of Action
- Udifitimod’s primary targets are not well-documented. However, it is currently under investigation in clinical trials for the treatment of atopic dermatitis .
- Atopic dermatitis involves immune dysregulation, cytokine signaling, and skin barrier dysfunction. Udifitimod may impact these pathways .
Target of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((2-methoxyphenyl)amino)-3-phenyl-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyaniline and 3-phenyl-4H-chromen-4-one.
Condensation Reaction: The key step involves a condensation reaction between 2-methoxyaniline and 3-phenyl-4H-chromen-4-one in the presence of a suitable catalyst, such as acetic acid or sulfuric acid, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
7-((2-methoxyphenyl)amino)-3-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents under controlled conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the electrophilic reagent used.
Scientific Research Applications
7-((2-methoxyphenyl)amino)-3-phenyl-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
7-amino-3-phenyl-4H-chromen-4-one: Lacks the methoxy group on the phenyl ring, resulting in different biological activities.
7-((2-hydroxyphenyl)amino)-3-phenyl-4H-chromen-4-one: Contains a hydroxy group instead of a methoxy group, affecting its chemical reactivity and biological properties.
Uniqueness
7-((2-methoxyphenyl)amino)-3-phenyl-4H-chromen-4-one is unique due to the presence of the methoxy group, which enhances its lipophilicity and potentially its ability to cross cell membranes. This structural feature may contribute to its distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
7-(2-methoxyanilino)-3-phenylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3/c1-25-20-10-6-5-9-19(20)23-16-11-12-17-21(13-16)26-14-18(22(17)24)15-7-3-2-4-8-15/h2-14,23H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKBDGIMFITRAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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